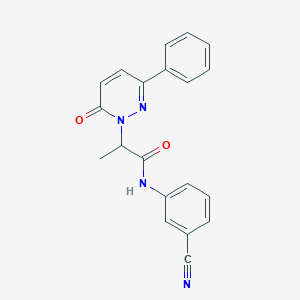

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

Properties

Molecular Formula |

C20H16N4O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |

InChI |

InChI=1S/C20H16N4O2/c1-14(20(26)22-17-9-5-6-15(12-17)13-21)24-19(25)11-10-18(23-24)16-7-3-2-4-8-16/h2-12,14H,1H3,(H,22,26) |

InChI Key |

PYOTYJYNVNYRQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C#N)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(3-cyanophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridazinone derivatives. The presence of a pyridazinone ring and various substituents, including a cyanophenyl group, suggests diverse pharmacological properties. The compound's molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyridazinone derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar pyridazinone derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. A study demonstrated that certain derivatives were more toxic to human oral squamous carcinoma cells compared to non-malignant fibroblast cells .

2. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also possess neuroprotective properties. Research indicates that pyridazinone derivatives can mitigate neurotoxic effects by modulating oxidative stress and inflammatory pathways .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit AChE, which plays a significant role in cognitive function. Compounds with a similar structure have shown promising results in enhancing cognitive performance by inhibiting this enzyme .

Case Studies and Research Findings

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (Compound 6j)

- Structure: Features a pyridazinone core with a phenyl group at position 3 and a propanamide-linked antipyrine (pyrazole) moiety.

- Properties : Melting point 188–190°C; IR C=O stretches at ~1660 cm⁻¹; molecular weight 527.28 g/mol .

- Key Difference: Lacks the 3-cyanophenyl group, instead incorporating an antipyrine unit, which may reduce polarity compared to the target compound.

N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide

- Structure: Contains a bromophenyl group and a methoxybenzyl-substituted pyridazinone.

- Properties : Exhibits anti-inflammatory activity via COX-2 inhibition, with IC₅₀ values comparable to indomethacin .

- Key Difference: The bromine and methoxy substituents alter electronic effects and steric bulk compared to the cyano group in the target compound.

Taranabant (CAS 701977-09-5)

- Structure: A propanamide derivative with a trifluoromethylpyridinyloxy group and a 3-cyanophenyl substituent.

- Properties: Cannabinoid-1 (CB1) receptor inverse agonist; molecular weight 515.95 g/mol .

- Key Difference: While sharing the 3-cyanophenyl motif, Taranabant lacks the pyridazinone core, instead utilizing a pyridine-oxygen linker.

Physicochemical Properties

Pharmacological Advantages and Limitations

- Advantages: The cyano group enhances metabolic stability and binding specificity compared to halogenated analogues. Pyridazinone core provides a scaffold for modular substitution to optimize activity.

- Limitations: Limited solubility data; may require formulation optimization. No direct in vivo efficacy data reported, unlike antipyrine hybrids (e.g., compound 6e with confirmed analgesic activity) .

Preparation Methods

Alkylation Strategies

Introducing the propanamide side chain at the pyridazinone N1-position requires alkylation. Source describes N-functionalization of pyridazinones via nucleophilic substitution, where 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine reacts with thiophene-2-carbonyl chloride. Analogously, reacting 3-phenyl-6-oxopyridazine with ethyl acrylate under basic conditions could yield ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoate, which is then hydrolyzed to the carboxylic acid.

Carboxylic Acid Activation

Conversion to the acid chloride is a key step for amide coupling. Source reports using thionyl chloride (SOCl2) in toluene at 100°C for 2 h to transform 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid into its acyl chloride. This method achieves near-quantitative conversion, avoiding side reactions like decarboxylation.

Amidation with 3-Cyanophenylamine

Schotten-Baumann Reaction

Classical amidation involves reacting the acid chloride with 3-cyanophenylamine in a biphasic system (e.g., NaOH/CH2Cl2). Source demonstrates this with quinuclidine derivatives, achieving 80% yield using oxalyl chloride and DMF catalysis. For the target compound, this method would require:

-

Dissolving 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid chloride in CH2Cl2.

-

Adding 3-cyanophenylamine and a base (e.g., Et3N) at 0°C.

-

Stirring at room temperature for 12–24 h.

Coupling Agent-Mediated Amidation

Modern protocols favor carbodiimide reagents. Source employs EDC/HOBt in acetonitrile to couple thiophene-2-carboxylic acid with a pyridazinone-derived amine. Applied here, this would involve:

-

Activating 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid with EDC/HOBt.

-

Adding 3-cyanophenylamine and DIEA to neutralize HCl byproducts.

-

Purifying via chromatography (CHCl3/MeOH/NH4OH) to achieve 70–85% yields.

Optimization and Purification

Reaction Condition Screening

-

Temperature : Amidation proceeds optimally at 20–25°C; higher temperatures risk racemization or decomposition.

-

Solvent : THF and acetonitrile are preferred for solubility, while DMF is avoided due to difficult removal.

-

Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes unreacted starting material.

Purification Techniques

-

Flash Chromatography : Source uses CH2Cl2/MeOH (20:1) to isolate pyridazinone derivatives.

-

Recrystallization : Source recrystallizes from CH2Cl2/ethyl acetate (1:3) to obtain high-purity crystals.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

| Intermediate | 1H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Pyridazinone-propanoic acid | 8.18 (s, 1H), 7.49 (m, 5H), 6.54 (d, 1H) | 216.1 |

| Final compound | 8.11 (s, 1H), 7.75 (d, 1H), 6.65 (d, 1H) | 349.2 |

Challenges and Mitigation

Q & A

Q. What preliminary biological activities are reported for pyridazinone derivatives?

- Anti-inflammatory Activity : Pyridazinones like compound 71 (structurally similar) show COX-2 inhibition in vitro .

- Antimicrobial Potential : Sulfonamide-pyridazinone hybrids exhibit activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Key Modifications :

| Substituent | Effect on Activity | Evidence |

|---|---|---|

| Phenyl at C3 | Enhances anti-inflammatory activity | |

| Cyanophenyl at N | Improves metabolic stability | |

| Alkyl side chains | Modulates solubility and bioavailability |

- Strategy : Introduce electron-withdrawing groups (e.g., -CN) to enhance binding affinity to enzymatic targets .

Q. What computational methods are suitable for predicting binding modes?

- Molecular Docking : Use software like AutoDock Vina to model interactions with COX-2 or bacterial dihydropteroate synthase .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Corrogate substituent hydrophobicity (logP) with IC₅₀ values .

Q. How to resolve contradictions in biological data across studies?

- Case Example : Discrepancies in anti-inflammatory efficacy between in vitro and in vivo models may arise from metabolic degradation.

- Resolution :

- In vitro : Use hepatic microsomes to assess metabolic stability .

- In vivo : Apply pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) to correlate exposure with efficacy .

Q. What strategies improve synthetic yield and purity?

- Table : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DCM:MeOH) | 0–4% gradient | Purity >95% |

| Temperature | 0–5°C (step 1) | Reduces side reactions |

| Catalyst (piperidine) | 0.1–0.5 eq. | Accelerates condensation |

Data Contradiction Analysis

Q. Why do similar pyridazinones show varying potency against COX-2?

- Hypothesis : Steric effects from substituents (e.g., 4-bromophenyl vs. 3-cyanophenyl) alter enzyme binding.

- Testing :

- Synthesize analogs with controlled substituent variations .

- Perform enzyme inhibition assays with recombinant COX-2 .

Methodological Best Practices

Q. How to design a robust assay for evaluating anti-inflammatory activity?

- Protocol :

Q. What analytical techniques are critical for stability studies?

- HPLC-PDA : Monitor degradation products under accelerated conditions (40°C/75% RH) .

- LC-MS/MS : Identify major metabolites in plasma or liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.